3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
3-methyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S2/c1-17-11-8-10(2-3-12(11)23-14(17)20)25(21,22)19-6-4-18(5-7-19)13-9-15-24-16-13/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOBYFTBLZVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NSN=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is often introduced via the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides.
Attachment of the Piperazine Moiety: Piperazine derivatives are commonly synthesized through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Final Coupling: The final step involves coupling the benzoxazole core with the thiadiazole-piperazine intermediate, typically using sulfonylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products depend on the specific reactions but can include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the piperazine or benzoxazole rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that various thiadiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications in the thiadiazole structure significantly enhanced antibacterial activity, suggesting that similar modifications could be applied to 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one to optimize its antimicrobial properties .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In vitro studies on related thiadiazole compounds revealed their ability to inhibit cancer cell proliferation in several cancer lines, including breast and lung cancers. The mechanism was identified as the modulation of key signaling pathways involved in cell survival and proliferation . These findings support further investigation into the anticancer potential of this compound.
Neuropharmacological Effects
Thiadiazoles have also shown promise in neuropharmacology. Compounds containing thiadiazole rings are being explored for their anticonvulsant properties.
Case Study: Anticonvulsant Activity
Research has demonstrated that certain thiadiazole derivatives possess anticonvulsant activity in animal models. For example, compounds were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, showing significant protection against induced seizures. The results suggest that modifications to the thiadiazole structure can enhance neuroprotective effects .
Anti-inflammatory Properties
Inflammation is a key factor in many diseases. Thiadiazole derivatives have been investigated for their anti-inflammatory effects.
Case Study: Inflammation Inhibition
A study indicated that specific thiadiazole compounds could reduce inflammation markers in vitro. The mechanism involved the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways . This suggests that this compound may also exhibit similar anti-inflammatory properties.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring, in particular, is known for its ability to interact with biological membranes and proteins, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Heterocyclic Core Modifications
Benzoxazolone vs. Benzothiazole/Pyrazolone Derivatives
- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010): Replacing the benzoxazolone with a pyrazolone-benzothiazole hybrid reduces ring strain and alters electron density. The pyrazolone ring introduces additional hydrogen-bonding sites, which may enhance binding to kinases or proteases compared to the benzoxazolone’s rigidity .
Piperazine-Linked Sulfonamide Derivatives
Comparison with Compound 31 ():
- Compound 31: 1-[4-[4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-3-(trifluoromethyl)phenyl]pyridin-2-yl]piperazin-1-yl]ethanone. Key Differences:
- Core Structure : Benzodioxin vs. benzoxazolone. Benzodioxin’s oxygen-rich structure enhances polarity but may reduce blood-brain barrier penetration compared to benzoxazolone.
- Substituent : Trifluoromethylphenyl-pyridine vs. thiadiazole. The trifluoromethyl group in Compound 31 increases lipophilicity, whereas the thiadiazole in the target compound improves metabolic stability via electron withdrawal .
Comparison with Lecozotan Hydrochloride ():
- Lecozotan Hydrochloride: A 5-HT1A receptor antagonist with a 4-cyanobenzamide-pyridinyl-piperazine-benzodioxin scaffold. Key Differences:
- Pharmacophore: Lecozotan’s benzodioxin and cyanobenzamide groups target serotonin receptors, while the thiadiazole-sulfonamide-benzoxazolone system in the target compound may favor different receptor interactions (e.g., kinase or protease inhibition).
- Bioavailability : The sulfonamide-thiadiazole combination in the target compound likely reduces first-pass metabolism compared to Lecozotan’s benzodioxin .
Thiadiazole-Containing Analogues
Comparison with Spautin-1 and BAY 80-6946 ():
- Spautin-1 : A quinazoline derivative with fluorobenzyl groups.
- Divergence : Lacks the piperazine-sulfonamide bridge, limiting its ability to engage in multivalent interactions.
- BAY 80-6946: A morpholinoquinazoline with pyrimidine-carboxamide. Divergence: The morpholine and pyrimidine groups confer PI3K/mTOR selectivity, whereas the target compound’s thiadiazole-piperazine system may target adenosine or serotonin receptors .
Biological Activity
The compound 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including cytotoxicity against various cancer cell lines and antimicrobial properties.
Chemical Structure
The compound features a complex structure that includes a benzoxazole ring fused with a thiadiazole and piperazine moiety. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the cytotoxic properties of various derivatives related to the compound. Notably, derivatives of 1,3,4-thiadiazole have shown promising results against several cancer cell lines:
- Cytotoxicity against Human Cancer Cell Lines :
- HCT116 (Colon Cancer) : Compounds exhibited GI50 values ranging from 0.74 to 10.0 μg/mL.
- H460 (Lung Cancer) : The most active derivative demonstrated an IC50 value of approximately 10 μg/mL.
- MCF-7 (Breast Cancer) : Some derivatives showed significant inhibition at concentrations as low as 10 μM/mL .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. For example:
- The introduction of specific substituents on the thiadiazole ring enhances anticancer properties.
- Compounds with a phenyl group substitution at position 1 of the pyrazole ring exhibited superior activity compared to their unsubstituted counterparts .
Antimicrobial Activity
In addition to anticancer properties, the compound has been screened for antimicrobial efficacy. Certain derivatives have demonstrated good activity against a variety of microorganisms, indicating potential applications in treating infections:
| Compound | Microorganism | Activity |
|---|---|---|
| 2a | E. coli | Good |
| 3c | S. aureus | Moderate |
| 5a-c | P. aeruginosa | Strong |
Study on Anticancer Effects
A study focused on the anticancer effects of various thiadiazole derivatives found that:
- The compound inhibited cell growth in multiple cancer lines with varying degrees of effectiveness.
- The most potent compounds were further analyzed for their mechanism of action, revealing interactions with specific protein kinases involved in cancer progression .
Study on Antimicrobial Properties
Another investigation assessed the antimicrobial properties of the compound against clinical strains:
Q & A
Basic: What are the key synthetic routes for this compound?
The synthesis typically involves coupling the benzoxazolone core with a sulfonated piperazine-thiadiazole moiety. A general procedure includes refluxing intermediates in ethanol or DMF-EtOH mixtures, followed by purification via recrystallization . For example, analogous compounds (e.g., benzoxazolone-piperazine derivatives) are synthesized under reflux for 2–5 hours, with yields optimized by controlling stoichiometry and solvent polarity .
Advanced: How can researchers optimize synthesis using design of experiments (DoE)?
DoE can systematically evaluate variables like temperature, solvent ratios (e.g., DMF:EtOH), and catalyst loading. For instance, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters, reducing side products . Statistical modeling (e.g., response surface methodology) can identify critical factors affecting yield and purity, such as reaction time (5–7 hours) or inert atmosphere requirements .
Basic: What spectroscopic techniques confirm the compound’s structure?
- 1H/13C NMR : Assign protons and carbons in the benzoxazolone (δ 6.8–7.5 ppm for aromatic protons) and piperazine-thiadiazole moieties (δ 3.2–3.8 ppm for piperazine CH2 groups) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) to confirm sulfonyl and thiadiazole incorporation .
- FT-IR : Confirm sulfonyl (SO2) stretches at ~1350–1150 cm⁻¹ and benzoxazolone C=O at ~1750 cm⁻¹ .
Advanced: How do structural modifications affect biological activity?
Modifying the thiadiazole (e.g., fluorination) or piperazine (e.g., alkylation) can alter target binding. For example, fluorinated analogs (see ) show enhanced cytotoxicity due to increased lipophilicity and metabolic stability . SAR studies on similar compounds recommend evaluating substituent effects via in vitro assays (e.g., IC50 against MCF-7 or HEPG-2 cells) .
Basic: What solvents and conditions are used for recrystallization?
Ethanol, DMF-EtOH (1:1), or 1,4-dioxane are common. Controlled cooling (0.5–1°C/min) minimizes impurities. For instance, reports recrystallization from DMF-EtOH to achieve >95% purity .
Advanced: How to resolve contradictory cytotoxicity data across cell lines?
Contradictions may arise from cell-specific uptake or metabolic differences. Standardize assays using protocols from :
- Use RPMI-1640 medium with 5% FBS.
- Include controls for DMSO solvent effects (≤0.5% v/v).
- Test against diverse lines (e.g., MCF-7, HEPG-2, WI-38 fibroblasts) to differentiate selective vs. general toxicity .
Basic: What impurities are common, and how are they characterized?
- By-products : Unreacted sulfonyl chloride or thiadiazole intermediates.
- Detection : TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 220 nm UV detection).
- Mitigation : Column chromatography (silica gel, gradient elution) removes polar/non-polar impurities .
Advanced: What computational methods predict target binding?
- Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). highlights benzimidazole-thiazole analogs docked into enzyme active sites .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Basic: How is purity assessed post-synthesis?
- Elemental Analysis : Match C, H, N percentages (e.g., ±0.3% tolerance) .
- HPLC : Retention time consistency (e.g., 10–12 min on C18, 70:30 acetonitrile:water) .
Advanced: What strategies improve physiological stability?
- pH Stability : Test degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 2.0).
- Formulation : Encapsulation in liposomes (e.g., phosphatidylcholine-based) or PEGylation to enhance half-life .
- Accelerated Stability Studies : 40°C/75% RH for 4 weeks to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
